Molecular Weight and pKa Differentiation: 5-Chloro-3-one versus Non-Oxo 5-Chloro Analog
The target compound (MW 170.56, pKa 2.23±0.40 predicted) differs substantially from its non-oxo analog 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (MW 154.56, pKa not available as it lacks an acidic NH) . The 16 Da mass increment reflects the carbonyl oxygen, while the low pKa indicates significant NH acidity in the triazolone ring—a feature absent in the non-oxo scaffold . This acidic proton serves as a hydrogen-bond donor and an ionization handle that can be exploited for salt formation or pH-dependent solubility modulation, capabilities not available with the non-oxo analog.
| Evidence Dimension | Molecular weight and predicted pKa |
|---|---|
| Target Compound Data | MW = 170.56 g/mol; pKa = 2.23±0.40 (predicted) |
| Comparator Or Baseline | 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-34-3): MW = 154.56 g/mol; no acidic NH proton (pKa not applicable) |
| Quantified Difference | ΔMW = +16.00 g/mol (10.4% increase); pKa shift from non-ionizable to 2.23 (introduction of acidic functionality) |
| Conditions | Predicted physicochemical properties from ChemicalBook database; experimental density for comparator: 1.18 g/mL at 25°C (lit.) |
Why This Matters
The 16 Da mass difference and introduction of an ionizable acidic proton (pKa 2.23) directly impact HPLC retention, LogD, and formulation behavior, making the 3-one scaffold functionally distinct from the non-oxo analog for medicinal chemistry campaigns.
